molecular formula C39H40O17 B1164415 Myricadenin A CAS No. 1612239-23-2

Myricadenin A

Cat. No.: B1164415
CAS No.: 1612239-23-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricadenin A is a complex organic compound that belongs to the class of hydroxycinnamoyl derivatives. These compounds are known for their significant roles in plant metabolism, particularly in the biosynthesis of lignin, a crucial component of the plant cell wall. This compound is characterized by the presence of multiple hydroxycinnamoyl groups attached to a sugar backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myricadenin A typically involves the esterification of hydroxycinnamic acids with sugar molecules. The process begins with the activation of hydroxycinnamic acids (such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid) through the formation of their CoA thioesters. These activated intermediates are then subjected to enzymatic or chemical esterification reactions with sugar molecules like glucose and fructose .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms or plants that overexpress the necessary enzymes. These enzymes include hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase (HCT) and related acyltransferases, which facilitate the transfer of hydroxycinnamoyl groups to sugar molecules .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myricadenin A is unique due to its complex structure, which includes multiple hydroxycinnamoyl groups attached to a sugar backbone. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for studying plant metabolism and developing bio-based materials .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2S,3S,4S,5R)-3-hydroxy-2,5-bis(hydroxymethyl)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40O17/c40-19-28-35(53-31(46)17-8-23-3-12-26(43)13-4-23)37(50)39(21-41,55-28)56-38-36(54-32(47)18-9-24-5-14-27(44)15-6-24)34(49)33(48)29(52-38)20-51-30(45)16-7-22-1-10-25(42)11-2-22/h1-18,28-29,33-38,40-44,48-50H,19-21H2/b16-7+,17-8+,18-9+/t28-,29-,33-,34+,35-,36-,37+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVZSPTUXANNGQ-OHRRTPEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347067
Record name Myricadenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612239-23-2
Record name Myricadenin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.